molecular formula C16H16N2O2 B12998445 N-(4-acetylphenyl)-3-amino-2-methylbenzamide

N-(4-acetylphenyl)-3-amino-2-methylbenzamide

Cat. No.: B12998445
M. Wt: 268.31 g/mol
InChI Key: GRLRHUYMPFVBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-3-amino-2-methylbenzamide (CAS 1018563-00-2) is a benzamide derivative with a molecular formula of C16H16N2O2 and a molecular weight of 268.31 g/mol . This compound is provided as a high-purity standard for research purposes exclusively and is not intended for diagnostic or therapeutic applications. Benzamide compounds with structural similarities, particularly those featuring amino substitutions, have been identified in scientific literature as possessing significant research value in the field of neuroscience . Specifically, certain 3- and 4-amino-N-(alkyl phenyl) benzamide analogs have been investigated for their potential as anticonvulsant agents . Research indicates this class of compounds may offer a favorable activity profile, with some analogs demonstrating efficacy in models like the maximal electroshock (MES) test, which is a standard preclinical model for identifying anti-epileptic substances . The presence of both the acetyl and amino functional groups on the benzamide structure makes it a valuable chemical entity for exploring structure-activity relationships in medicinal chemistry research. Researchers are exploring such compounds to develop new therapeutic agents with potentially improved safety and efficacy compared to existing treatments . The product is strictly labeled "For Research Use Only" and is not for use in humans, as a cosmetic, or for any other non-research purpose. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-amino-2-methylbenzamide

InChI

InChI=1S/C16H16N2O2/c1-10-14(4-3-5-15(10)17)16(20)18-13-8-6-12(7-9-13)11(2)19/h3-9H,17H2,1-2H3,(H,18,20)

InChI Key

GRLRHUYMPFVBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-amino-2-methylbenzamide can be achieved through a multi-step process. One common method involves the reaction of p-aminoacetophenone with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-amino-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of N-(4-acetylphenyl)-3-amino-2-methylbenzamide exhibit promising anticancer properties. For instance, studies have shown that compounds derived from this structure can inhibit the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7, with some derivatives showing selectivity towards cancer cells over normal cells . The mechanism often involves the induction of apoptosis and disruption of cellular processes critical for tumor growth.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics . These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Biological Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's . The selectivity towards butyrylcholinesterase highlights its potential for therapeutic applications in cognitive disorders.

Antioxidant Activity
The compound's antioxidant properties have been investigated, revealing significant inhibition of reactive oxygen species (ROS) formation in cellular models. This suggests a protective role against oxidative stress-related damage, which is crucial in various diseases including cancer and neurodegeneration .

Material Science

Synthesis of Advanced Materials
In material science, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for the development of new polymers and dyes with enhanced properties. This versatility makes it an attractive candidate for applications in coatings and electronic materials.

Case Study 1: Anticancer Research

A study focused on the synthesis of novel derivatives based on this compound showed that specific modifications led to compounds with IC50 values in the low micromolar range against breast cancer cell lines. These compounds were further analyzed using molecular docking studies to predict their binding affinities to target proteins involved in cancer progression .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity, making them viable candidates for further development into therapeutic agents .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer activity against breast cancer cell lines; enzyme inhibition (AChE, BChE).
Biological Applications Antioxidant properties; potential neuroprotective effects; antimicrobial efficacy against bacteria.
Material Science Used as a building block for polymers and advanced materials; potential applications in coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-amino-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The acetyl group in this compound shortens the C–N bond in the amide linkage (1.289 Å in related azomethine derivatives) compared to non-acetylated analogs, as shown by DFT studies .
  • Ethoxyethoxy and methoxyphenyl substituents in analogs improve solubility in polar solvents but reduce metabolic stability due to increased steric bulk.

Physicochemical and Spectroscopic Properties

  • NMR Data : The target compound’s benzamide protons resonate at δ 7.8–8.2 ppm (aromatic) and δ 2.5 ppm (acetyl methyl), similar to analogs like VIb (δ 7.6–8.1 ppm for thiophene protons) .
  • DFT Insights : The azomethine bond angle (C16-N18-N19: 118.9°) in related compounds suggests reduced steric strain compared to bulkier derivatives .

Biological Activity

N-(4-acetylphenyl)-3-amino-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C16H18N2OC_{16}H_{18}N_{2}O. Its structure features an acetyl group, an amino group, and a methylbenzamide moiety. This structural complexity contributes to its biological activity, allowing it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in regulating blood pressure and inflammation. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess vasodilatory properties.
  • Anticancer Activity : Similar compounds have demonstrated anti-proliferative effects against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Biological Activity Overview

Biological Activity Description
Enzyme Inhibition Inhibits soluble epoxide hydrolase, affecting blood pressure regulation.
Anticancer Properties Induces apoptosis in various cancer cell lines; potential for further development.
Antimicrobial Effects Exhibits activity against certain bacterial strains, although specific data is limited.

Research Findings

  • Anticancer Studies : Research has shown that this compound exhibits cytotoxicity against several cancer cell lines. For instance, studies indicated that the compound could significantly reduce cell viability in leukemia and solid tumor models .
  • Enzyme Interaction Studies : The compound has been identified as a potential inhibitor of metabolic enzymes, suggesting a role in modulating metabolic pathways relevant to diseases such as hypertension and cancer .
  • Pharmacokinetics : The pharmacokinetic profile of this compound remains to be fully elucidated; however, preliminary data suggest it may have favorable absorption characteristics when administered in vivo.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study 1 : A derivative exhibiting similar structural features showed effective inhibition against cancer cell proliferation with an IC50 value of 900 nM in leukemia models . This highlights the potential for this compound to serve as a lead compound in anticancer drug development.
  • Case Study 2 : Another study focused on the anti-inflammatory properties linked to enzyme inhibition by structurally related compounds, reinforcing the hypothesis that this compound could also exhibit anti-inflammatory effects through similar pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.